Lipophilicity-Driven Potency Advantage: Ethylsulfanyl vs. Methylsulfanyl Substitution at the 3-Position
The target compound bears an ethylsulfanyl substituent (MW 184.22; LogP = 1.29 ) versus the direct methylsulfanyl analog 3-(methylthio)pyrazine-2-carboxylic acid (CAS 1341569-95-6; MW 170.19; estimated LogP ~0.8 by Hansch π subtraction of ~0.5 per -CH₂- unit). The established class-level SAR demonstrates that antimycobacterial activity in alkylsulfanylpyrazine-2-carboxamides increases with increasing molecular weight and lipophilicity of the alkylsulfanyl chain [1]. The ethylsulfanyl derivative is therefore predicted to exhibit enhanced membrane permeability and target engagement relative to the methylsulfanyl analog. This chain-length-activity relationship is consistent across both amide and thioamide sub-series [1].
| Evidence Dimension | Lipophilicity (LogP) and predicted antimycobacterial potency as a function of alkylsulfanyl chain length |
|---|---|
| Target Compound Data | LogP = 1.29 (computed); MW = 184.22 g/mol; ethylsulfanyl (-SCH₂CH₃) substituent at 3-position |
| Comparator Or Baseline | 3-(Methylthio)pyrazine-2-carboxylic acid: MW = 170.19 g/mol, estimated LogP ~0.8 (one -CH₂- unit less). Krinková et al. (2002) series: antimycobacterial activity trend: butyl > propyl > ethyl > methyl alkylsulfanyl chain length. |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5 (estimated). Class-level SAR trend: each additional -CH₂- in alkylsulfanyl chain associated with increased % inhibition in the 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamide/thioamide series [1]. |
| Conditions | LogP computed and reported by Leyan product specification ; SAR trend derived from in vitro antimycobacterial assay against M. tuberculosis in Krinková et al. 2002 [1]. |
Why This Matters
Higher lipophilicity correlates with improved mycobacterial cell wall penetration—a critical determinant for antitubercular agents targeting intracellular bacilli—making the ethylsulfanyl analog the preferred choice over the methylsulfanyl variant for hit-to-lead optimization programs.
- [1] Krinková, J.; Doležal, M.; Hartl, J.; Buchta, V.; Pour, M. Synthesis and Biological Activity of 5-Alkyl-6-(alkylsulfanyl)- or 5-Alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and Corresponding Thioamides. Farmaco 2002, 57 (1), 71–78. DOI: 10.1016/S0014-827X(01)01156-9. View Source
